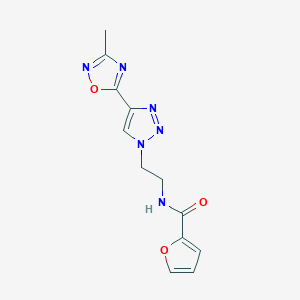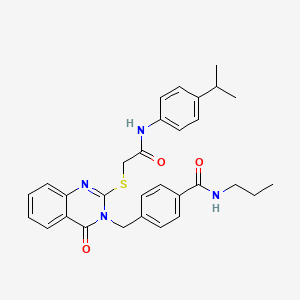
4-((2-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amine could be introduced through a reaction with an amine group, the thioether through a reaction with a thiol, and the quinazolinone and benzamide through more complex multi-step syntheses .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group might make it a base, the thioether could engage in redox reactions, and the quinazolinone and benzamide groups could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using a variety of techniques .Scientific Research Applications
Synthesis and Methodological Development
Palladium-Catalyzed Synthesis of Quinazolinones : A novel method involving palladium-catalyzed domino reactions offers a strategy to construct quinazolinones, indicating the utility of such compounds in synthesizing complex molecular architectures through efficient pathways (Hikawa et al., 2012).
Alkylation of Dihydroquinazolines : Research on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines highlights the compound's relevance in generating new molecular structures with potential applications in pharmaceuticals (Громачевская et al., 2017).
Ionic Liquid-Promoted Synthesis : The use of glycerol-based ionic liquids with a boron core as a novel medium for synthesizing quinazolinones showcases the compound's role in green chemistry and environmental sustainability (Safaei et al., 2013).
Biological and Pharmacological Research
Histone Deacetylase (HDAC) Inhibition : Novel thioquinazolinone-based 2-aminobenzamide derivatives have been designed and synthesized as potent HDAC inhibitors, displaying significant antiproliferative activities against various human cancer cell lines. This suggests the compound's potential in developing tumor-targeting therapies (Cheng et al., 2019).
Antimicrobial Activities : New quinazoline derivatives synthesized for potential use as antimicrobial agents have been evaluated against several bacterial and fungal strains, indicating the compound's relevance in addressing resistance and developing new antibiotics (Desai et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-4-17-31-28(36)23-11-9-21(10-12-23)18-34-29(37)25-7-5-6-8-26(25)33-30(34)38-19-27(35)32-24-15-13-22(14-16-24)20(2)3/h5-16,20H,4,17-19H2,1-3H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXGVYWXMOHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2567640.png)
![2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide](/img/structure/B2567641.png)

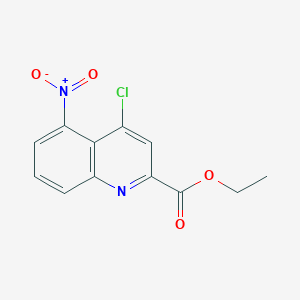
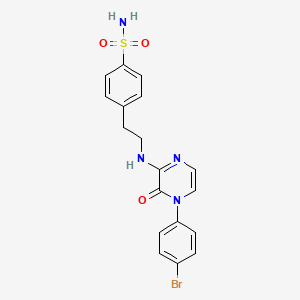
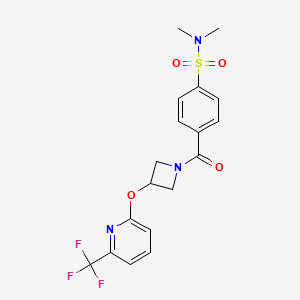
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile](/img/structure/B2567651.png)
![5-Chloro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2567653.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide](/img/structure/B2567655.png)
![2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2567657.png)



